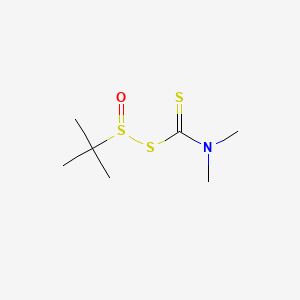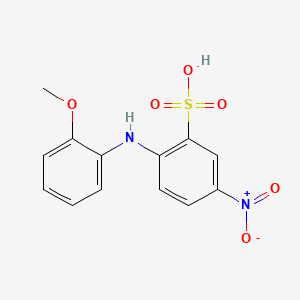![molecular formula C28H19Cl2NO5S B13767643 Dibenzofuran-2-yl 4-chloro-3-[(4-chlorophenyl)-prop-2-enylsulfamoyl]benzoate](/img/structure/B13767643.png)
Dibenzofuran-2-yl 4-chloro-3-[(4-chlorophenyl)-prop-2-enylsulfamoyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzofuran-2-yl 4-chloro-3-[(4-chlorophenyl)-prop-2-enylsulfamoyl]benzoate is a complex organic compound that belongs to the class of dibenzofurans This compound is characterized by its unique structure, which includes a dibenzofuran moiety, a chlorophenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzofuran-2-yl 4-chloro-3-[(4-chlorophenyl)-prop-2-enylsulfamoyl]benzoate typically involves multiple steps. One common method starts with the preparation of the dibenzofuran core, which can be synthesized through the cyclization of biphenyl derivatives. The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, while the benzoate ester is formed through esterification reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of advanced techniques such as microwave-assisted synthesis or continuous flow chemistry. These methods offer advantages in terms of reaction efficiency, yield, and scalability. The use of catalysts and optimized reaction conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Dibenzofuran-2-yl 4-chloro-3-[(4-chlorophenyl)-prop-2-enylsulfamoyl]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Dibenzofuran-2-yl 4-chloro-3-[(4-chlorophenyl)-prop-2-enylsulfamoyl]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of Dibenzofuran-2-yl 4-chloro-3-[(4-chlorophenyl)-prop-2-enylsulfamoyl]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: A simpler compound with a similar core structure but lacking the chlorophenyl and benzoate groups.
Benzofuran: Another related compound with a furan ring fused to a benzene ring.
Dibenzodioxin: A compound with two oxygen atoms in the central ring, differing from the dibenzofuran structure.
Uniqueness
Dibenzofuran-2-yl 4-chloro-3-[(4-chlorophenyl)-prop-2-enylsulfamoyl]benzoate is unique due to its complex structure, which imparts specific chemical and biological properties. The presence of the chlorophenyl and benzoate groups distinguishes it from simpler dibenzofuran derivatives, potentially enhancing its reactivity and biological activity.
Properties
Molecular Formula |
C28H19Cl2NO5S |
|---|---|
Molecular Weight |
552.4 g/mol |
IUPAC Name |
dibenzofuran-2-yl 4-chloro-3-[(4-chlorophenyl)-prop-2-enylsulfamoyl]benzoate |
InChI |
InChI=1S/C28H19Cl2NO5S/c1-2-15-31(20-10-8-19(29)9-11-20)37(33,34)27-16-18(7-13-24(27)30)28(32)35-21-12-14-26-23(17-21)22-5-3-4-6-25(22)36-26/h2-14,16-17H,1,15H2 |
InChI Key |
FXJGLEPVNRNQKI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=C(C=CC(=C2)C(=O)OC3=CC4=C(C=C3)OC5=CC=CC=C54)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



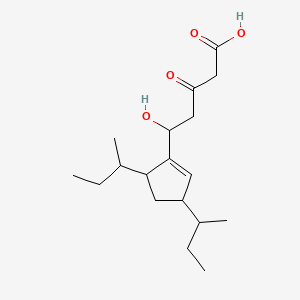
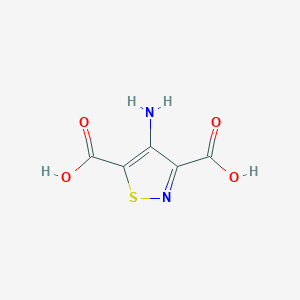
![1-[(2-Piperazin-1-ylethyl)amino]propan-2-OL](/img/structure/B13767576.png)
![2-Naphthalenecarboxamide, N-[4-[4-(1,1-dimethylethyl)phenoxy]phenyl]-1-hydroxy-4-(phenylazo)-](/img/structure/B13767579.png)
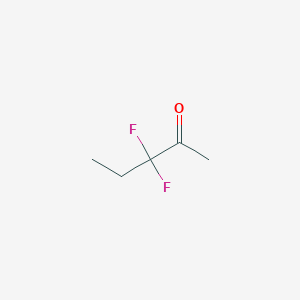
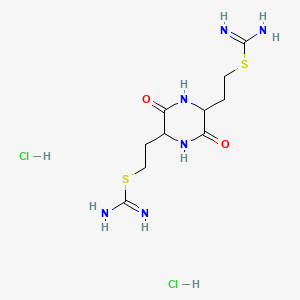
![Disodium;[2-amino-2-[(3,5-dimethyl-1-adamantyl)methylimino]ethyl]sulfanyl-hydroxyphosphinate;heptahydrate](/img/structure/B13767610.png)

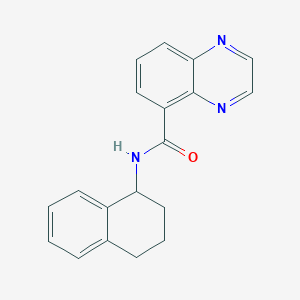
![3-[[4-[(2-Chloro-4,6-dinitrophenyl)azo]naphthyl]amino]propane-1,2-diol](/img/structure/B13767637.png)
